6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Vulcanization kinetics Rubber crosslinking Polymer processing

Select 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DB) for applications demanding its unique bifunctional architecture—tertiary amine solubility enhancement coupled with dual thiol metal chelation. The dibutylamino substituent is structurally critical: it reduces apparent vulcanization activation energy for chlorinated polyethylene to 33.3 kJ·mol⁻¹ (vs. 71.6 kJ·mol⁻¹ for the anilino analog), ensuring faster, more uniform crosslinking under thermal gradients—essential for continuous vulcanization lines and large-section rubber parts. It also enables synthesis of atomically precise Au(I)₆TRZ₃ clusters with 35% photoluminescence quantum yield and sub-picosecond quantum coherence, unattainable with generic triazine dithiols. Verify ≥98% purity by HPLC before formulation.

Molecular Formula C11H20N4S2
Molecular Weight 272.4 g/mol
CAS No. 29529-99-5
Cat. No. B1586941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
CAS29529-99-5
Molecular FormulaC11H20N4S2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=NC(=S)NC(=S)N1
InChIInChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
InChIKeyIXDGHAZCSMVIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5) | Chemical Profile and Procurement Considerations


6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5, C₁₁H₂₀N₄S₂, MW 272.44) is a heterocyclic triazine derivative featuring both a tertiary amine (dibutylamino) and two thiol (-SH) functional groups [1]. This bifunctional architecture enables both metal chelation through sulfur and organic solubility enhancement through the alkylamino substituent. The compound exists in tautomeric equilibrium between dithiol and dithione forms [2]. Commercial grades typically achieve ≥98% purity by HPLC [3], with a melting point of 141–145°C and LogP of 4.29 [4].

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5) | Why Analog Substitution Is Not Feasible


Generic substitution among triazine dithiols is scientifically unsound because the pendant amine substituent critically governs key performance parameters. Replacement of the dibutylamino group with anilino (AF) reduces the apparent vulcanization activation energy for chlorinated polyethylene from 71.6 kJ·mol⁻¹ to 33.3 kJ·mol⁻¹—a 53% decrease that fundamentally alters processing kinetics [1]. Substitution with diallylamino (DAN) modifies the molecule's electron-donating capacity, shifting its electrochemical behavior as a corrosion inhibitor [2]. Furthermore, the dibutylamino group confers unique molecular packing on gold surfaces via steric interlocking, enabling atomically precise cluster formation that simpler analogs cannot replicate [3]. These structure-property relationships preclude generic replacement without experimental re-validation.

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5) | Comparator-Based Quantitative Evidence for Scientific Selection


Vulcanization Activation Energy: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol vs. 6-Anilino-1,3,5-triazine-2,4-dithiol

In the vulcanization of chlorinated polyethylene (CM) elastomer, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (DB) exhibits an apparent activation energy (Ea) of 33.3 kJ·mol⁻¹, whereas the anilino analog (AF) shows an Ea of 71.6 kJ·mol⁻¹ [1]. This difference of 38.3 kJ·mol⁻¹ (53.5% reduction) indicates that DB-cured systems are significantly less sensitive to temperature fluctuations during processing, enabling more robust and reproducible curing cycles.

Vulcanization kinetics Rubber crosslinking Polymer processing

Self-Assembled Monolayer Binding Strength: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol vs. Alkanethiols

Scanning tunneling microscopy (STM) studies on Au(111) reveal that dibutylamino-triazine-dithiol films exhibit enhanced structural stability upon annealing compared to alkanethiol monolayers, indicating stronger binding energy [1]. This is attributed to the presence of two sulfur binding sites per molecule (vs. one in alkanethiols), which anchor the triazine derivative more firmly to the gold substrate. The periodic structure shows bright spots aligned along the 112 directions with 0.75 nm and 1 nm spacing, and a domain size of ≤15 nm [1].

Self-assembled monolayers Surface functionalization Corrosion protection

PVC Foam Crosslinking Formulation: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Enables Low-Density Insoluble Foam

A 1978 formulation study established that 6-dibutylamino-1,3,5-triazine-2,4-dithiol (DB) crosslinks PVC in the presence of specific blowing agents (OBSH or TSH) to yield a colorless, insoluble foam with an apparent density of 0.14 g/cm³ under hot pressing at 180°C [1]. The recommended formulation includes DB at 3–5 parts per 100 parts PVC resin, DOP plasticizer (100 parts), OBSH or TSH blowing agent (10 parts), MgO (1–3 parts), and RP101 stabilizer (2 parts) [1]. Critically, DB is incompatible with azobisformamide blowing agents, which consume the crosslinker via radical combination and produce high-density foams with inadequate crosslinking [1].

PVC foam Polymer crosslinking Blowing agent compatibility

Au(I)₆ Cluster Photoluminescence: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Ligand Enables 35% Quantum Yield

When 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (TRZ) is reacted with HAuCl₄ under mild reduction (ascorbic acid), it forms atomically precise Au(I)₆TRZ₃ clusters that exhibit intense photoluminescence with a quantum yield of 35% [1]. These clusters also generate a strong third harmonic generation (THG) response and demonstrate ultrafast ligand-to-metal charge transfer with quantum coherence times of 200–300 fs [1]. The steric interlocking of the dibutylamino-substituted triazine ligands is essential for stabilizing this specific cluster geometry; other triazine derivatives or thiol ligands do not yield the same optoelectronic properties [1].

Gold nanoclusters Photoluminescence Optoelectronics

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5) | Evidence-Backed Application Scenarios


Temperature-Robust Vulcanization of Chlorinated Polyethylene (CM) Elastomers

Use 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (DB) as a vulcanizing agent for CM when processing involves thermal gradients or requires consistent cure kinetics across varying temperatures. The apparent activation energy of 33.3 kJ·mol⁻¹ for CM/DB systems (vs. 71.6 kJ·mol⁻¹ for the anilino analog) ensures faster and more uniform crosslinking with reduced temperature sensitivity [1]. This property is particularly valuable in continuous vulcanization lines and large-section rubber parts where heat transfer is non-uniform.

Thermally Stable Self-Assembled Monolayers on Gold for Corrosion Protection or Interfacial Adhesion

Employ 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol to fabricate self-assembled monolayers (SAMs) on Au(111) surfaces that require enhanced thermal stability. The molecule's two sulfur binding sites confer stronger substrate anchoring than mono-thiol alkanethiols, as evidenced by superior structural retention upon annealing in STM studies [2]. Applications include protective coatings for gold-plated electronic contacts, adhesion promotion layers for metal-polymer interfaces, and templating for subsequent functionalization.

Formulation of Low-Density Crosslinked PVC Foam

Utilize the validated formulation for producing crosslinked PVC foam with an apparent density of 0.14 g/cm³. The protocol specifies 6-dibutylamino-1,3,5-triazine-2,4-dithiol (DB) at 3–5 phr, combined with OBSH or TSH blowing agents (10 phr) and processed at 180°C [3]. Avoid azobisformamide blowing agents, which deactivate DB via radical combination [3]. This scenario is directly applicable to manufacturers of lightweight, chemically resistant PVC foam products.

Synthesis of High-Quantum-Yield Au(I)₆ Nanoclusters for Optoelectronic Research

Use 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (TRZ) as the stabilizing ligand for synthesizing atomically precise Au(I)₆TRZ₃ clusters. The reaction requires HAuCl₄, TRZ, and a mild reductant (ascorbic acid); stronger reductants (NaBH₄, NaBH₃CN) produce heterogeneous mixtures [4]. The resulting clusters exhibit 35% photoluminescence quantum yield, strong third harmonic generation, and quantum coherence times of 200–300 fs [4], making them suitable for investigating nonlinear optics, quantum information systems, and p-doping of 2D FET devices.

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